7-[(2-METHOXYPHENYL)METHOXY]-3-(4-NITROPHENYL)-4H-CHROMEN-4-ONE
Overview
Description
7-[(2-METHOXYPHENYL)METHOXY]-3-(4-NITROPHENYL)-4H-CHROMEN-4-ONE is a complex organic compound belonging to the class of chromen-4-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-METHOXYPHENYL)METHOXY]-3-(4-NITROPHENYL)-4H-CHROMEN-4-ONE can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, amino-substituted compounds, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 7-[(2-METHOXYPHENYL)METHOXY]-3-(4-NITROPHENYL)-4H-CHROMEN-4-ONE is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological activity makes it a valuable tool in biological research. It can be used to study enzyme interactions, cellular pathways, and the effects of various functional groups on biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the treatment of diseases like cancer and inflammation.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-[(2-METHOXYPHENYL)METHOXY]-3-(4-NITROPHENYL)-4H-CHROMEN-4-ONE involves its interaction with various molecular targets, such as enzymes and receptors. The methoxy and nitro groups play a crucial role in modulating its activity and binding affinity. The compound can inhibit or activate specific pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-METHOXY-2-METHYL-3-PHENYL-4H-CHROMEN-4-ONE: This compound shares a similar chromen-4-one core structure but differs in the substitution pattern, leading to different chemical and biological properties.
(4-Methoxyphenyl)(4-nitrophenyl)methanone: Another related compound with methoxy and nitro groups, but with a different core structure, affecting its reactivity and applications.
Uniqueness
The uniqueness of 7-[(2-METHOXYPHENYL)METHOXY]-3-(4-NITROPHENYL)-4H-CHROMEN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-[(2-methoxyphenyl)methoxy]-3-(4-nitrophenyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6/c1-28-21-5-3-2-4-16(21)13-29-18-10-11-19-22(12-18)30-14-20(23(19)25)15-6-8-17(9-7-15)24(26)27/h2-12,14H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSFAKLCGAQVQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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